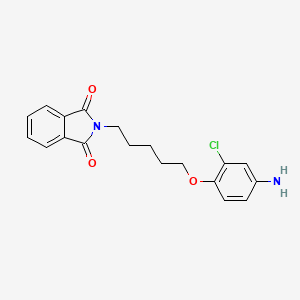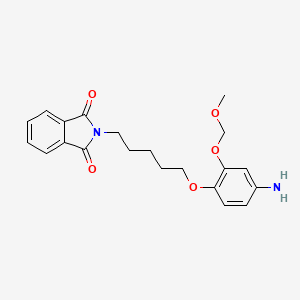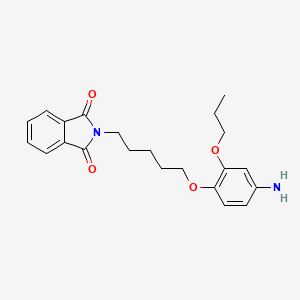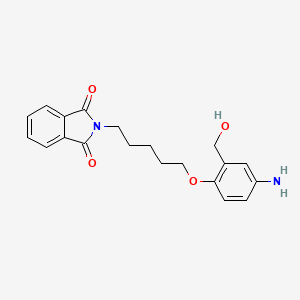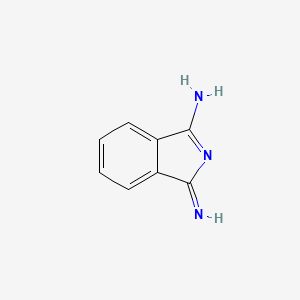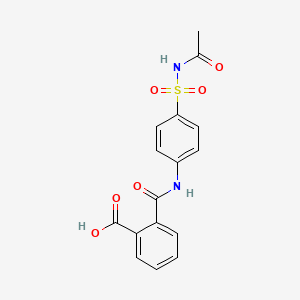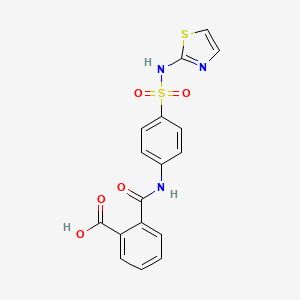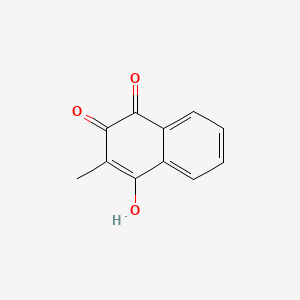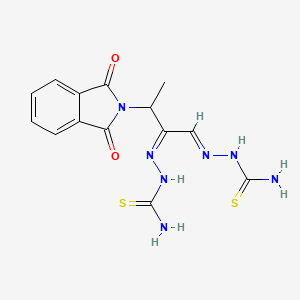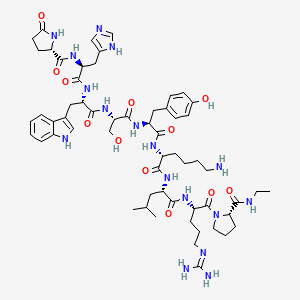
Oxadiargyl
描述
Oxadiargyl is a compound with the molecular formula C15H14Cl2N2O3 . It is mainly used as a selective contact herbicide for soil treatment in rice transplanting fields .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is 5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one . The compound’s molecular weight is 341.2 g/mol . The crystal structure of this compound has been studied and reported in the literature .
Chemical Reactions Analysis
This compound is known to degrade rapidly in paddy soil with half-lives (t1/2) of 4.5–7.6 days . This indicates that it undergoes chemical reactions in the environment, leading to its breakdown. The specific chemical reactions that this compound undergoes are not detailed in the search results, but they likely involve interactions with soil components and environmental factors.
Physical And Chemical Properties Analysis
This compound is a member of the 1,3,4-oxadiazol-2(3H)-one family . Compounds in this family are generally recognized for their stability, forming aromatic compounds. They are generally colorless, crystalline substances with a low melting point and are almost non-polar .
科学研究应用
在不同条件下对直播稻和杂草的影响
Oxadiargyl已被研究其在有氧和厌氧条件下对直播稻的选择性和影响。该除草剂在厌氧条件下表现出更强的活性,有利于管理水稻生产中的稗草等杂草,特别是在地中海农业中(Gitsopoulos&Froud-Williams,2004)。
残留物和环境影响
研究已经开发了监测氧代嘧啶在稻田中消失动态和最终残留物的方法,强调了了解其在农业环境中的行为以减轻任何潜在负面影响的重要性(Deng et al., 2018)。
干播稻中的除草效果
孟加拉国的一项研究评估了氧代嘧啶在干播稻系统中的效果和植物毒性,显示其有效地控制了特定的杂草,提高了高施用率下的产量,尽管注意到了植物毒性方面的问题(Ahmed & Chauhan, 2015)。
确定环境和食品样品中残留物的方法
已经开发了一种使用气相色谱法确定各种样品中氧代嘧啶残留物的方法,包括环境和食品背景,这对评估其在生态系统和人类健康上的存在和潜在影响至关重要(Shi et al., 2010)。
与植物蛋白质的相互作用
研究表明氧代嘧啶有可能与植物的重要蛋白质(如植物半胱氨酸蛋白酶)相互作用,影响其结构和功能,这可能对作物产量和对害虫或疾病的抵抗力产生影响(Ahmed et al., 2017)。
用于除草管理的包埋技术
关于在水稻中对氧代嘧啶进行包埋以进行整个季节的除草管理的研究显示出改善施用效果和环境安全性的有希望的结果,突显了创新配方提高其在农业中使用的潜力(Bommayasamy & Chinnamuthu, 2021)。
作用机制
Target of Action
Oxadiargyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
This compound acts as an inhibitor of PPO . By binding to this enzyme, it prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . This inhibition disrupts photosynthesis and leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chlorophyll and heme biosynthesis pathway . The inhibition of PPO disrupts this pathway, leading to the accumulation of protoporphyrinogen IX. This accumulation results in the production of peroxidative agents that cause the breakdown of cell membranes . A study has indicated that the main pathway of hydrolytic transformation of this compound is the heterocyclic oxadiazoline ring cleavage .
Pharmacokinetics
Studies have shown that this compound undergoes hydrolytic degradation, particularly under alkaline conditions . The half-life values of this compound indicate that alkaline hydrolysis plays a dominant role in its degradation .
Result of Action
The action of this compound at the molecular level leads to the disruption of cell membranes . At the cellular level, this disruption results in the chlorosis (yellowing) of leaves, followed by desiccation and necrosis (browning) within 1 to 3 days . This ultimately leads to the death of the weed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolytic degradation of this compound . Alkaline conditions tend to accelerate the degradation process . .
未来方向
The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at the European level for the pesticide active substance Oxadiargyl . This suggests that regulatory bodies are actively monitoring the use of this compound and may adjust guidelines based on new research findings .
属性
IUPAC Name |
5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODWOZJVJKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058085 | |
| Record name | Oxadiargyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39807-15-3 | |
| Record name | Oxadiargyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxadiargyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxadiargyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXADIARGYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33159G4WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Oxadiargyl inhibits the enzyme protoporphyrinogen oxidase IX (Protox). [, ] This enzyme plays a crucial role in chlorophyll biosynthesis in plants.
A: Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, a chlorophyll precursor. This accumulation, in turn, results in the formation of reactive oxygen species (ROS) upon exposure to light, ultimately causing damage to cell membranes and plant death. [, ]
A: The molecular formula of this compound is C18H15ClN4O3, and its molecular weight is 370.8 g/mol. []
A: While the provided research papers don't delve into detailed spectroscopic analysis, several studies mention analytical techniques employed for this compound detection and quantification. These techniques include Gas Chromatography with Electron Capture Detection (GC-ECD) [, ] and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). []
A: Soil with higher organic matter content tends to bind more this compound, potentially reducing its availability to target weeds and impacting its efficacy. This effect was observed in a study conducted at two different locations with varying soil organic matter. []
A: Research indicates that this compound degradation in paddy field water is relatively slow, with a half-life exceeding 90 days under dark conditions at 25°C. []
ANone: this compound is a herbicide and does not exhibit catalytic properties. Therefore, questions related to reaction mechanisms, selectivity, and uses in catalysis are not applicable.
A: While specific SAR studies on this compound aren't included in the provided literature, research suggests that modifications to its structure, such as encapsulation within zeolite, biochar, starch, or water-soluble polymers, can influence its release and effectiveness. [, ]
A: Encapsulating this compound within various materials, such as zeolite, biochar, starch, or water-soluble polymers, has been shown to influence its release and effectiveness in controlling weeds in rice paddy fields. [, ]
A: Research indicates that this compound, formulated as a compound dispersible oil suspended agent with penoxsulam at a 1:2 ratio, effectively controls annual weeds in transplanted rice fields. [] Other ratios didn't show the same synergistic effect, highlighting the importance of formulation.
A: Research indicates that this compound degrades rapidly in paddy soil, exhibiting a half-life ranging from 4.5 to 7.6 days. []
A: Studies show that this compound residues in rice grains, straw, hull, and paddy water remain below the detection limit at harvest, indicating minimal risk to consumers. []
A: Research demonstrates that this compound, when applied at a specific dosage and followed by specific water management practices, effectively controls red rice and other weeds in rice fields, leading to increased yield. []
A: While the provided research papers don't specifically address resistance mechanisms, one study suggests that integrating this compound with other weed management techniques, such as hand weeding, can help delay herbicide resistance development. []
A: While this compound is generally considered safe for rice, studies show that higher doses (480 and 560 g/ha) can cause temporary phytotoxic effects, which subside without impacting yield. []
A: A study on common carp (Cyprinus carpio) exposed to sublethal concentrations of this compound revealed negative impacts on growth performance, serum biochemical parameters, and liver histology. [] This highlights the potential risk of this compound to aquatic life.
ANone: this compound is a herbicide and not a pharmaceutical drug. Therefore, questions related to drug delivery and targeting are not applicable.
ANone: The provided research papers do not cover the use of biomarkers or diagnostics in relation to this compound.
ANone: Several analytical methods are mentioned throughout the research papers for detecting, quantifying, and monitoring this compound. These include:
- Gas Chromatography with Electron Capture Detection (GC-ECD): Used for analyzing this compound residues in soil and plant samples. [, ]
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Employed for studying this compound dissipation dynamics and residues in paddy water, soil, straw, hull, and rice grains. []
- Electrochemical methods: Investigated the electrochemical behavior of this compound using a modified graphene-paste electrode. []
A: Research highlights the role of hydrolysis, photolysis, and soil microbial activity in this compound degradation. [, ] Sunlight appears to be a significant factor influencing its breakdown in the field. []
A: Contrary to potential negative effects, research suggests that this compound application, compared to unsprayed and hand-weeded treatments, resulted in higher levels of fungi, actinobacteria, and bacteria in the soil at various observation stages. []
A: While not explicitly addressed in the provided literature, the slow degradation of this compound in water under dark conditions suggests its dissolution rate may influence its persistence and effectiveness. [] Further research is needed to fully understand this aspect.
ANone: These aspects are not directly addressed within the scope of the provided research papers.
ANone: Several alternative herbicides for rice weed control are mentioned throughout the research papers, including:
- Pendimethalin [, , , , , ]
- Butachlor [, , ]
- Pyrazosulfuron-ethyl [, ]
- Pretilachlor [, ]
- Bispyribac-sodium [, , , , ]
- Penoxsulam [, , , ]
- Cyhalofop-butyl [, , ]
- Fenoxaprop-p-ethyl [, ]
- Ethoxysulfuron [, , ]
- 2,4-D [, ]
- Triafamone [, ]
ANone: The research papers highlight various aspects of these alternative herbicides:
- Pendimethalin: Effective against certain grasses but less so against broadleaf weeds. [, ]
- Butachlor: Effective against grasses and some broadleaf weeds, but may have residual effects on subsequent crops. [, ]
- Pyrazosulfuron-ethyl: Less effective against grasses compared to this compound. [, ]
- Pretilachlor: Similar efficacy to this compound but may require integration with other methods for optimal weed control. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



